![molecular formula C7H12N2O2S B4303127 1-(4-HYDROXY-4-METHYL-2-THIOXOHEXAHYDRO-5-PYRIMIDINYL)-1-ETHANONE](/img/structure/B4303127.png)
1-(4-HYDROXY-4-METHYL-2-THIOXOHEXAHYDRO-5-PYRIMIDINYL)-1-ETHANONE
Overview
Description
1-(4-HYDROXY-4-METHYL-2-THIOXOHEXAHYDRO-5-PYRIMIDINYL)-1-ETHANONE is a complex organic compound with a unique structure that includes a pyrimidine ring, a thioxo group, and a hydroxy group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-HYDROXY-4-METHYL-2-THIOXOHEXAHYDRO-5-PYRIMIDINYL)-1-ETHANONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the correct formation of the pyrimidine ring and the incorporation of the thioxo and hydroxy groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
1-(4-HYDROXY-4-METHYL-2-THIOXOHEXAHYDRO-5-PYRIMIDINYL)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The thioxo group can be reduced to form thiol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce thiol derivatives. Substitution reactions can introduce various functional groups onto the pyrimidine ring, leading to a wide range of derivatives.
Scientific Research Applications
1-(4-HYDROXY-4-METHYL-2-THIOXOHEXAHYDRO-5-PYRIMIDINYL)-1-ETHANONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as antimicrobial, antiviral, or anticancer activities.
Industry: It can be used in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 1-(4-HYDROXY-4-METHYL-2-THIOXOHEXAHYDRO-5-PYRIMIDINYL)-1-ETHANONE involves its interaction with specific molecular targets and pathways. The hydroxy and thioxo groups can participate in hydrogen bonding, covalent bonding, and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with thioxo and hydroxy groups, such as:
- 2-thioxopyrimidine
- 4-hydroxy-2-thioxopyrimidine
- 5-methyl-2-thioxopyrimidine
Uniqueness
1-(4-HYDROXY-4-METHYL-2-THIOXOHEXAHYDRO-5-PYRIMIDINYL)-1-ETHANONE is unique due to its specific combination of functional groups and its potential for diverse chemical and biological activities. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
1-(4-hydroxy-4-methyl-2-sulfanylidene-1,3-diazinan-5-yl)ethanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2S/c1-4(10)5-3-8-6(12)9-7(5,2)11/h5,11H,3H2,1-2H3,(H2,8,9,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTESIUDPKAPEEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CNC(=S)NC1(C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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